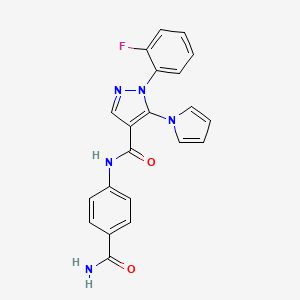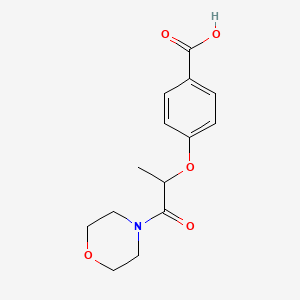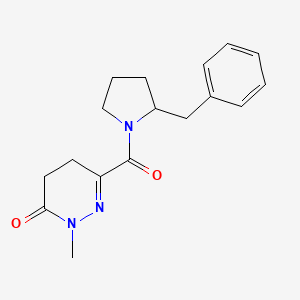
6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one, also known as BPC-157, is a peptide composed of 15 amino acids. It has been found to have several potential therapeutic applications, particularly in the field of regenerative medicine. BPC-157 has been shown to promote healing and regeneration of tissues, including muscle, bone, and nerve tissue, and may also have anti-inflammatory and anti-ulcer properties.
作用機序
More research is needed to fully understand the mechanism of action of 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one and its effects on various pathways involved in tissue repair and regeneration.
3. Combination Therapies: 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one may have potential as a combination therapy with other drugs or therapies, particularly in the treatment of chronic conditions such as osteoarthritis.
4. Delivery Methods: There may be potential to develop new delivery methods for 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one, such as topical creams or transdermal patches, that could improve its effectiveness and reduce the need for injections.
In conclusion, 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is a promising peptide with potential therapeutic applications in the field of regenerative medicine. While more research is needed to fully understand its mechanism of action and potential uses, it has already shown promise in promoting tissue repair and regeneration, as well as having anti-inflammatory and anti-ulcer properties.
実験室実験の利点と制限
One of the main advantages of using 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one in lab experiments is its potential to promote tissue repair and regeneration, which can be useful in a variety of research areas. However, there are also some limitations to using 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one, including its relatively high cost and the need for specialized equipment and expertise to synthesize and administer the peptide.
将来の方向性
There are several potential future directions for research on 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one, including:
1. Clinical Trials: Further clinical trials are needed to determine the safety and efficacy of 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one in humans, particularly in the treatment of specific conditions such as inflammatory bowel disease and neurological disorders.
2.
合成法
6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one is typically synthesized using solid-phase peptide synthesis (SPPS), a technique commonly used in the production of peptides for research and pharmaceutical purposes. The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin to yield the final peptide product.
科学的研究の応用
6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been the subject of numerous studies investigating its potential therapeutic applications. Some of the areas of research include:
1. Tissue Repair and Regeneration: 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been shown to promote healing and regeneration of various tissues, including muscle, bone, and nerve tissue. It has been found to accelerate the healing of muscle and tendon injuries, as well as improve bone healing and regeneration.
2. Anti-Inflammatory and Anti-Ulcer Properties: 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been shown to have anti-inflammatory and anti-ulcer properties, and may be beneficial in the treatment of inflammatory bowel disease and other gastrointestinal disorders.
3. Neuroprotective Effects: 6-(2-Benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
6-(2-benzylpyrrolidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-16(21)10-9-15(18-19)17(22)20-11-5-8-14(20)12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKHIOWJFWJBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

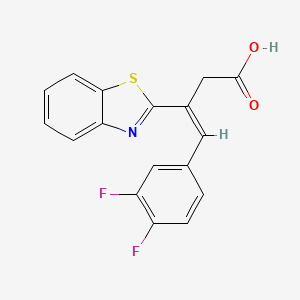
![[2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495628.png)
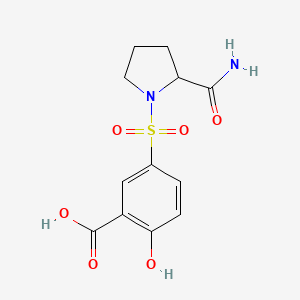
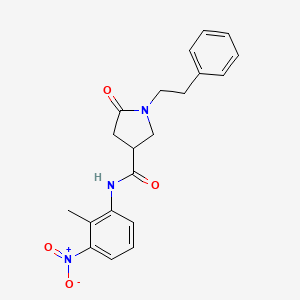
![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)
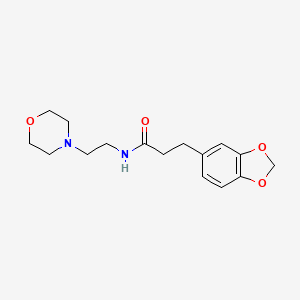
![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)
![N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B7495688.png)

![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)
![1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7495706.png)
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7495719.png)
